molecular formula C8H13ClN2O2S B1458905 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride CAS No. 1864052-73-2

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride

Cat. No.: B1458905
CAS No.: 1864052-73-2
M. Wt: 236.72 g/mol
InChI Key: LANMHBJQLCBMDH-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine with thiazolidine-2,4-dione under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine-2,4-dione derivatives .

Scientific Research Applications

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride is unique due to its specific combination of piperidine and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-piperidin-4-yl-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANMHBJQLCBMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CSC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
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3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
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3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
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3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 5
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride
Reactant of Route 6
3-(Piperidin-4-yl)thiazolidine-2,4-dione hydrochloride

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